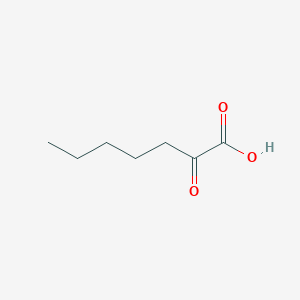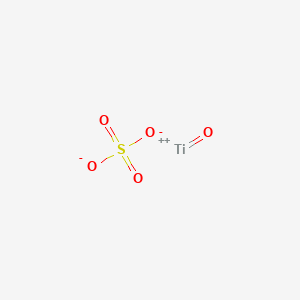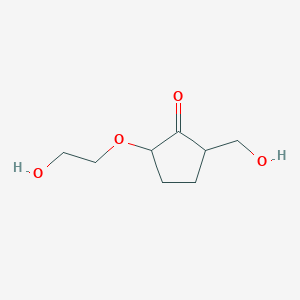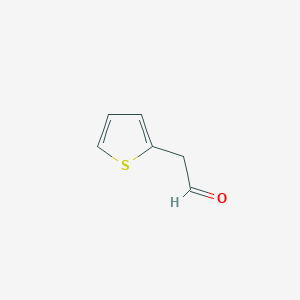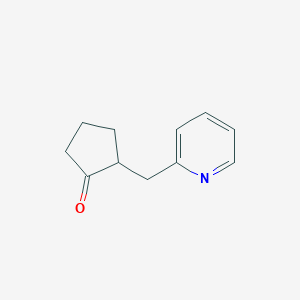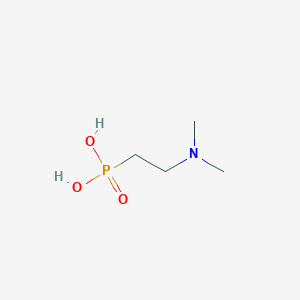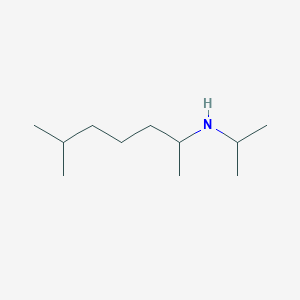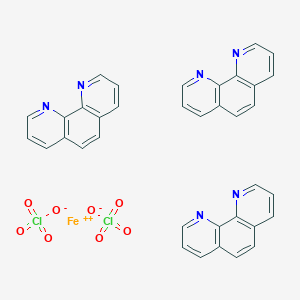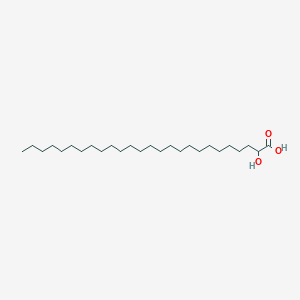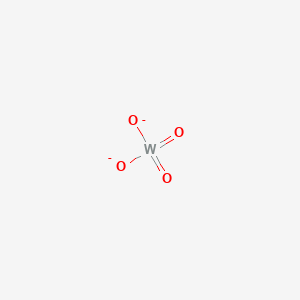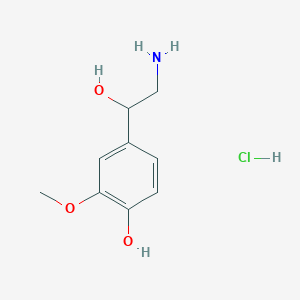
Normetanephrine hydrochloride
Descripción general
Descripción
La normetanephrina (clorhidrato), también conocida como normetadrenalina, es un metabolito de la norepinefrina. Se crea por la acción de la catecol-O-metiltransferasa sobre la norepinefrina. Este compuesto se excreta en la orina y se encuentra en ciertos tejidos. Sirve como marcador para tumores secretores de catecolaminas como el feocromocitoma .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La normetanephrina (clorhidrato) se puede sintetizar mediante la metilación de la norepinefrina utilizando catecol-O-metiltransferasa. La reacción típicamente involucra el uso de un donador de metilo como la S-adenosilmetionina (SAM) en presencia de la enzima .
Métodos de producción industrial: La producción industrial de normetanephrina (clorhidrato) a menudo implica la extracción y purificación de muestras biológicas, seguida de la síntesis química para lograr la pureza y concentración deseadas. Se emplean técnicas como la cromatografía líquida acoplada a espectrometría de masas en tándem (LC-MS/MS) para la cuantificación y análisis del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: La normetanephrina (clorhidrato) sufre varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar quinonas correspondientes.
Reducción: Se puede reducir para formar derivados dihidro.
Sustitución: Puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo y metoxilo.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean reactivos como halógenos y agentes alquilantes en condiciones controladas.
Productos principales:
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Derivados dihidro.
Sustitución: Varios compuestos fenólicos sustituidos.
Aplicaciones Científicas De Investigación
La normetanephrina (clorhidrato) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como estándar en química analítica para la cuantificación de catecolaminas.
Biología: Se estudia su papel en el metabolismo de la norepinefrina y sus implicaciones en varios procesos fisiológicos.
Medicina: Se utiliza como biomarcador para diagnosticar feocromocitoma y otros tumores secretores de catecolaminas.
Industria: Se emplea en el desarrollo de ensayos de diagnóstico y agentes terapéuticos
Mecanismo De Acción
La normetanephrina (clorhidrato) ejerce sus efectos al interactuar con los receptores adrenérgicos. Es un metabolito de la norepinefrina y participa en la regulación de varios procesos fisiológicos, incluida la presión arterial y la frecuencia cardíaca. El compuesto se metaboliza principalmente por la catecol-O-metiltransferasa, que convierte la norepinefrina en normetanephrina .
Compuestos similares:
Metanephrina: Otro metabolito de las catecolaminas, específicamente la epinefrina.
Norepinefrina: El compuesto padre del que se deriva la normetanephrina.
Dopamina: Un precursor de la norepinefrina y la epinefrina.
Comparación:
Normetanephrina vs. Metanephrina: Ambas son metabolitos de las catecolaminas, pero la normetanephrina se deriva de la norepinefrina, mientras que la metanephrina se deriva de la epinefrina.
Normetanephrina vs. Norepinefrina: La normetanephrina es un metabolito de la norepinefrina y tiene diferentes funciones fisiológicas y aplicaciones de diagnóstico.
Normetanephrina vs. Dopamina: La dopamina es un precursor en la biosíntesis de la norepinefrina y la epinefrina, mientras que la normetanephrina es un metabolito aguas abajo
La normetanephrina (clorhidrato) destaca por su papel específico como biomarcador para tumores secretores de catecolaminas y su vía metabólica única que implica la catecol-O-metiltransferasa .
Comparación Con Compuestos Similares
Metanephrine: Another metabolite of catecholamines, specifically epinephrine.
Norepinephrine: The parent compound from which normetanephrine is derived.
Dopamine: A precursor to norepinephrine and epinephrine.
Comparison:
Normetanephrine vs. Metanephrine: Both are metabolites of catecholamines, but normetanephrine is derived from norepinephrine, while metanephrine is derived from epinephrine.
Normetanephrine vs. Norepinephrine: Normetanephrine is a metabolite of norepinephrine and has different physiological roles and diagnostic applications.
Normetanephrine vs. Dopamine: Dopamine is a precursor in the biosynthesis of norepinephrine and epinephrine, whereas normetanephrine is a downstream metabolite
Normetanephrine (hydrochloride) stands out due to its specific role as a biomarker for catecholamine-secreting tumors and its unique metabolic pathway involving catechol-O-methyl transferase .
Propiedades
IUPAC Name |
4-(2-amino-1-hydroxyethyl)-2-methoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFPRGQZWKTEON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CN)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905944 | |
| Record name | 4-(2-Amino-1-hydroxyethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011-74-1, 13015-71-9 | |
| Record name | (±)-Normetanephrine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Normetanephrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Normetanephrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013015719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Amino-1-hydroxyethyl)-2-methoxyphenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-α-(aminomethyl)-4-hydroxy-3-methoxybenzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.534 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORMETANEPHRINE HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2RS049K51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


